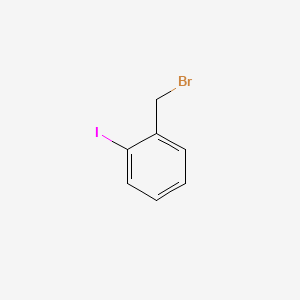

2-Iodobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFITODJWOIYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465568 | |

| Record name | 2-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40400-13-3 | |

| Record name | 2-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, reactivity, and handling of 2-Iodobenzyl bromide. The information is intended to support laboratory research and development activities.

Chemical Identity and Physical Properties

This compound, also known as α-Bromo-2-iodotoluene, is a disubstituted aromatic compound. It serves as a valuable building block in organic synthesis, particularly in the introduction of an o-iodobenzyl moiety. Its bifunctional nature, featuring both a reactive benzylic bromide and an aryl iodide, allows for participation in a variety of chemical transformations.

Table 1: General and Chemical Properties of this compound

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-2-iodobenzene[1] |

| Synonyms | α-Bromo-2-iodotoluene, o-iodobenzyl bromide[2][3] |

| CAS Number | 40400-13-3[1][2][4] |

| Molecular Formula | C₇H₆BrI[1][2] |

| Molecular Weight | 296.93 g/mol [1][2] |

| Appearance | White to yellow or orange solid, powder, or crystal[2][4] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Melting Point | 52-60 °C[2][3][4][5] |

| Boiling Point | 125 °C at 4 mmHg[2][3][6] |

| Solubility | Soluble in Methanol[2][6] |

| Density (Predicted) | 2.105 ± 0.06 g/cm³[6] |

| Flash Point | >110 °C (>230 °F) - closed cup[5][6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific peak assignments require experimental data, the ¹H NMR spectrum is available for reference.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic bands for the aromatic ring and the alkyl halide functional groups. Key absorptions include the C-Br stretch, typically found in the 690-515 cm⁻¹ region, and the C-H wag of the -CH₂Br group from 1300-1150 cm⁻¹.[8] An ATR-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern. However, as iodine is monoisotopic (¹²⁷I), it does not contribute additional isotopic peaks.[9]

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the lability of the benzylic bromide.

-

Reactivity : The benzylic bromide is susceptible to nucleophilic substitution reactions (SN2), making it an effective alkylating agent.[5][10] The aryl iodide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, which are fundamental in the synthesis of complex organic molecules.

-

Stability and Storage : The compound is sensitive to light, moisture, and air.[2][11] It should be stored in a cool, dark place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent degradation.[2][6][11]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Experimental Protocols

Synthesis of this compound from 2-Iodobenzyl alcohol

This protocol describes a common method for synthesizing this compound.[4][6]

Reagents:

-

2-Iodobenzyl alcohol (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

98% Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

-

Hexane

Procedure:

-

Reaction Setup : To 2-iodobenzyl alcohol (e.g., 0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) and 98% sulfuric acid (2 mL).

-

Heating : Place the resulting suspension in an oil bath and heat to 150 °C with stirring for 2 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Extraction : Extract the product with dichloromethane (2 x 10 mL).

-

Drying and Concentration : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a 0-20% dichloromethane/hexane gradient elution. This yields the target compound with a reported yield of 84%.[4][6]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][2][12] |

| H302 | Harmful if swallowed.[1] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up.[12] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, tightly sealed goggles, a face shield, and a suitable respirator.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

-

Avoid formation of dust.[11]

-

Wash hands thoroughly after handling.[11]

Caption: Logical relationship between hazards and safety protocols.

References

- 1. This compound | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 40400-13-3 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 40400-13-3 [chemicalbook.com]

- 5. 2-ヨードベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 40400-13-3 [amp.chemicalbook.com]

- 7. This compound(40400-13-3) 1H NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. vedantu.com [vedantu.com]

- 11. fishersci.com [fishersci.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

Synthesis and Characterization of 2-Iodobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodobenzyl bromide (C7H6BrI), a valuable reagent and intermediate in organic synthesis and pharmaceutical drug development. This document details established synthetic methodologies, thorough characterization data, and explicit experimental protocols.

Physicochemical Properties

This compound is a light and moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H6BrI | [2][3] |

| Molecular Weight | 296.93 g/mol | [2][3] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 54-60 °C | [2] |

| Boiling Point | 125 °C at 4 mmHg | [1] |

| CAS Number | 40400-13-3 | [1][2][3] |

Synthesis of this compound

There are two primary and effective methods for the synthesis of this compound, starting from either 2-Iodotoluene or 2-Iodobenzyl alcohol.

Synthesis from 2-Iodotoluene via Free-Radical Bromination

This method involves the side-chain bromination of 2-Iodotoluene using a radical initiator. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this type of transformation as it allows for a controlled reaction at the benzylic position.[4]

Reaction Scheme:

References

Spectroscopic Analysis of 2-Iodobenzyl Bromide: A Technical Overview

This guide provides a comprehensive overview of the key spectroscopic data for 2-Iodobenzyl bromide (CAS No: 40400-13-3), a crucial reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural characterization of this compound is fundamentally reliant on several spectroscopic techniques. The data presented in the following tables has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.5 (approx.) | Singlet | 2H | -CH₂Br |

| 7.0 - 7.9 (approx.) | Multiplet | 4H | Aromatic Protons |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 34.0 (approx.) | -CH₂Br |

| 98.0 (approx.) | C-I |

| 128.0 - 140.0 (approx.) | Aromatic Carbons |

Note: The ¹³C NMR spectrum will show a total of 5 signals for the aromatic carbons due to symmetry and one for the benzylic carbon.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1580 - 1600 | Medium | Aromatic C=C Stretch |

| 1400 - 1500 | Medium | Aromatic C=C Stretch |

| 1200 - 1250 | Strong | -CH₂- Wag |

| 690 - 515 | Strong | C-Br Stretch[1] |

| 500 - 600 | Strong | C-I Stretch |

Note: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.[2]

Table 4: Mass Spectrometry Data

The molecular formula of this compound is C₇H₆BrI, with a monoisotopic mass of 295.86976 Da.[2][3] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I).

| Adduct | m/z |

| [M+H]⁺ | 296.87703 |

| [M+Na]⁺ | 318.85897 |

| [M-H]⁻ | 294.86247 |

Source: Predicted data from PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition:

-

Ionization Mode: Positive or negative ion mode is selected.

-

Mass Range: A scan range appropriate for the expected molecular weight is chosen (e.g., m/z 50-500).

-

Source Parameters: The ion source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized to maximize the signal of the molecular ion.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern is compared to the theoretical pattern for a compound containing one bromine and one iodine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

Solubility and Stability of 2-Iodobenzyl Bromide in Common Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodobenzyl bromide, a crucial reagent in organic synthesis and drug development. Due to the limited availability of direct quantitative data for this compound, this document combines existing qualitative information with data from structurally analogous compounds, namely 2-bromobenzyl bromide and 2-chlorobenzyl bromide, to offer a predictive assessment. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

This compound (C₇H₆BrI) is a halogenated aromatic compound widely employed as an alkylating agent in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility is derived from the reactive benzylic bromide moiety. However, this reactivity also raises concerns regarding its solubility in various solvent systems and its stability under different storage and experimental conditions. A thorough understanding of these properties is paramount for optimizing reaction yields, ensuring reproducibility, and maintaining the purity of synthetic intermediates and final products.

This guide summarizes the currently available information on the solubility and stability of this compound and its analogs, outlines standardized methods for their experimental determination, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40400-13-3 | [2][3][4] |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [1][2] |

| Appearance | White to yellow to orange powder or crystal | [3] |

| Melting Point | 54-60 °C (lit.) | [2][5] |

| Boiling Point | 125 °C / 4 mmHg | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

Solubility Profile

Direct quantitative solubility data for this compound is scarce in the literature. However, based on its chemical structure and information available for analogous compounds, a qualitative and predictive solubility profile can be established.

Qualitative Solubility

This compound is reported to be soluble in methanol.[3][5] Given its predominantly nonpolar aromatic structure with a polarizable carbon-iodine bond and a reactive carbon-bromine bond, it is anticipated to be soluble in a range of common organic solvents and poorly soluble in water. This is consistent with the behavior of similar compounds like 2-chlorobenzyl bromide, which exhibits good solubility in organic solvents such as ether, benzene, and chloroform, but low solubility in water.[6] The unsubstituted benzyl bromide is also only slightly soluble in water.[7]

Predicted and Analog-Derived Solubility

Table 2 provides a summary of the predicted solubility of this compound in various common solvents, supplemented with available data for its 2-bromo and 2-chloro analogs.

Table 2: Predicted and Analog-Derived Solubility in Common Solvents

| Solvent Class | Solvent | Predicted Solubility of this compound | Analog Solubility Data | Rationale |

| Protic Polar | Water | Insoluble | 2-Bromobenzyl bromide: Insoluble[8][9][10] 2-Chlorobenzyl bromide: Low solubility[6] | The hydrophobic nature of the iodinated benzene ring dominates, leading to poor solvation by water. |

| Methanol | Soluble | - | The compound is explicitly reported as soluble in methanol.[3][5] | |

| Ethanol | Soluble | - | Similar to methanol, ethanol should effectively solvate the molecule. | |

| Aprotic Polar | Acetone | Soluble | - | The polar aprotic nature of acetone is expected to dissolve the compound. |

| Acetonitrile | Soluble | - | Expected to be a good solvent due to its polarity. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | A strong polar aprotic solvent likely to dissolve the compound. | |

| Dichloromethane (DCM) | Soluble | - | A common solvent for a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | - | Expected to be a good solvent. | |

| Nonpolar / Weakly Polar | Toluene | Soluble | - | π-π stacking interactions between the aromatic rings should promote solubility. |

| Hexane | Sparingly Soluble | - | The polarity of the C-Br and C-I bonds may limit solubility in highly nonpolar solvents. | |

| Diethyl Ether | Soluble | 2-Chlorobenzyl bromide: High solubility[6] | A common solvent for organic reactions involving similar compounds. | |

| Dioxane | Soluble | 2-Bromobenzyl bromide: 1 g/10 mL[8][11] | A cyclic ether that is a good solvent for many organic compounds. |

Stability Profile

This compound is a reactive molecule, and its stability is influenced by several factors, including exposure to moisture, air, light, and incompatible materials.

Qualitative Stability

The Safety Data Sheet (SDS) for this compound indicates that the compound is:

It is also reported to be incompatible with strong oxidizing agents, strong acids, and strong bases.[12] For optimal stability, the compound should be stored under an inert atmosphere, protected from light and moisture, and kept refrigerated.[12]

Degradation Pathways

Benzyl halides are susceptible to nucleophilic substitution and elimination reactions. The primary degradation pathways for this compound are expected to involve:

-

Hydrolysis: Reaction with water (moisture) to form 2-iodobenzyl alcohol and hydrobromic acid. This reaction is likely catalyzed by acidic or basic conditions.

-

Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.

-

Photodegradation: Decomposition upon exposure to light, which can generate radical species.

-

Reaction with Nucleophiles: As a reactive alkylating agent, it will readily react with any nucleophiles present in the solvent or as impurities.

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols

Given the lack of comprehensive quantitative data, researchers are encouraged to determine the solubility and stability of this compound under their specific experimental conditions. The following are generalized protocols for these determinations.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure a visible amount of undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known standards.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

The following diagram illustrates the experimental workflow for determining solubility.

Protocol for Assessing Stability

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent over time.

Materials:

-

This compound

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Vials (clear and amber, with tight-fitting caps)

-

Constant temperature storage chambers (e.g., refrigerators, ovens)

-

Light source (for photostability testing)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

-

Sample Aliquoting and Storage:

-

Aliquot the stock solution into multiple vials.

-

For photostability testing, use both clear and amber (or foil-wrapped) vials.

-

Store the vials under different conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to light).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.

-

Analyze the sample immediately using a validated, stability-indicating analytical method (e.g., HPLC-UV) that can separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Quantify the remaining concentration of this compound at each time point.

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

-

The following diagram outlines the logical relationship of factors influencing the stability of this compound.

References

- 1. This compound | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 40400-13-3 [sigmaaldrich.com]

- 3. This compound | 40400-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 40400-13-3 [chemicalbook.com]

- 5. This compound | 40400-13-3 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. 2-Bromobenzyl bromide 98 3433-80-5 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Health and Safety of 2-Iodobenzyl Bromide for Researchers and Drug Development Professionals

An In-depth Analysis of Hazards, Handling Protocols, and Emergency Procedures

This technical guide provides a thorough overview of the health and safety considerations essential for handling 2-Iodobenzyl bromide in a research and development setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information compiled herein is derived from safety data sheets and chemical databases to ensure a comprehensive understanding of its properties and associated risks.

Chemical and Physical Properties

This compound is a solid crystalline powder, appearing white to yellow or orange.[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Source |

| CAS Number | 40400-13-3 | [2][3] |

| Molecular Formula | C7H6BrI | [4][5] |

| Molecular Weight | 296.93 g/mol | [2][4] |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Melting Point | 54-60 °C (lit.) | [2][6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2][7] |

| Boiling Point | 125 °C / 4 mmHg | [5] |

| Sensitivity | Light sensitive, Moisture sensitive, Air sensitive | [3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[2][7] The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][4] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][4] |

| Corrosive to Metals | - | H290: May be corrosive to metals[1] |

Hazard Pictograms:

Caption: GHS pictograms for this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn.

| PPE Type | Specification |

| Eye Protection | Tightly sealed goggles or a face shield.[8] |

| Hand Protection | Impervious gloves. It is crucial to check gloves for their proper condition before each use.[8] |

| Respiratory Protection | Use a suitable respirator, such as a type P3 (EN 143) or N95 (US) respirator cartridge, especially when high concentrations are present.[2][8] |

| Body Protection | Protective work clothing.[8] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible near the workstation.[3]

Storage

Store in a cool, dry, and well-ventilated area. Keep containers securely sealed when not in use.[3][9] It should be stored locked up and in a corrosive-resistant container with a resistant inner liner.[1][3] The storage class for this material is 8A - Combustible corrosive hazardous materials.[2][7] Due to its sensitivity, it should be protected from light, moisture, and air.[3]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Call a physician immediately.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediate medical attention is required. Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[3][8] |

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Stability: Stable under recommended storage conditions.[3] However, it is sensitive to light, moisture, and air.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] However, it is known to be harmful if swallowed and causes severe skin burns and eye damage.[4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] This product is a lachrymator, meaning it can cause tearing.[8][10]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment, including respiratory protection.[8] Avoid breathing dust. Sweep up the spilled material and shovel it into suitable containers for disposal.[11] Prevent the material from entering the water system.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) for this compound.

References

- 1. This compound | 40400-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound 97 40400-13-3 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 40400-13-3 [chemicalbook.com]

- 7. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

Navigating the Commercial Landscape of 2-Iodobenzyl Bromide: A Technical Guide to Suppliers and Purity Assessment

For researchers, scientists, and professionals in drug development, the quality and sourcing of key reagents are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Iodobenzyl bromide, details on available purities, and outlines experimental protocols for its purity verification.

Commercial Availability and Purity Specifications

This compound (CAS No. 40400-13-3), a crucial building block in organic synthesis, is readily available from a variety of chemical suppliers. The compound is typically offered as a white to yellow or orange crystalline powder. Purity levels generally range from 97% to over 98%, with gas chromatography (GC) being the most common method of analysis cited by suppliers.

For ease of comparison, the following table summarizes the offerings from several prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific batches.

| Supplier | Stated Purity | Analysis Method | Appearance | Melting Point (°C) |

| Sigma-Aldrich | 97%[1] | Not Specified | Solid | 54-60 |

| Tokyo Chemical Industry (TCI) | >98.0%[2][3] | GC[2][3] | White to Yellow to Orange powder to crystal[2][3] | 52.0 to 58.0[3] |

| Fisher Scientific (distributor for TCI) | ≥98.0%[4] | GC[4] | Crystalline Powder[4] | 55[4] |

| Oakwood Chemical | Not Specified | Not Specified | Not Specified | Not Specified |

| ChemicalBook (aggregator) | Lists various suppliers with purities around 99% | Not Specified | White solid | Not Specified |

Experimental Protocols for Purity Determination

Verifying the purity of this compound in-house is a critical step to ensure the reliability of experimental outcomes. The primary methods for this are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a widely used technique for separating and analyzing volatile compounds. For this compound, a high-temperature capillary GC setup is suitable.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15°C/minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Detector: Flame Ionization Detector (FID) at a temperature of 300°C.

-

-

Analysis: Inject 1 µL of the prepared sample. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and can also be used to estimate purity by identifying and quantifying impurities.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Spectral Analysis:

-

Expected Signals for this compound: The spectrum should show characteristic signals for the aromatic protons and the benzylic methylene protons. The integration of these signals should correspond to the expected proton ratios.

-

Impurity Identification: Look for any unexpected signals that may indicate the presence of residual solvents, starting materials (e.g., 2-iodotoluene), or by-products of the synthesis.

-

Purity Calculation: The purity can be estimated by comparing the integral of the product signals to the integral of the internal standard. ChemicalBook provides access to reference ¹H NMR spectra for this compound[5].

-

Synthesis and Purification Overview

Understanding the synthesis and purification process can provide insights into potential impurities. A common laboratory-scale synthesis involves the bromination of 2-iodotoluene.[6] Another route is the conversion of 2-iodobenzyl alcohol using hydrobromic and sulfuric acids.[6]

Purification is typically achieved by recrystallization or column chromatography.[6] For instance, fast column chromatography using a silica gel stationary phase and a hexane/dichloromethane gradient elution can be employed to purify the crude product.[6]

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers from sourcing this compound to its use in experiments, emphasizing quality control.

By following a systematic approach to sourcing and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 40400-13-3 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 40400-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound(40400-13-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 40400-13-3 [chemicalbook.com]

Unveiling 2-Iodobenzyl Bromide: A Literature Review of its Discovery and Early Applications

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive literature review of the discovery, synthesis, and early applications of 2-iodobenzyl bromide, a key reagent in organic synthesis with continued relevance in modern drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed historical perspective and practical experimental information.

Discovery and First Synthesis

The first documented synthesis of this compound can be traced back to the work of H. A. Sloviter in 1949, as described in the Journal of the American Chemical Society. While the paper's primary focus was on the preparation of para-substituted iodo-organic compounds, the methodology was successfully adapted for the synthesis of the ortho-isomer, this compound. The synthesis involved the bromination of 2-iodotoluene.

Prior to this, a 1934 publication by S. C. J. Olivier and J. P. J. Weber in the Recueil des Travaux Chimiques des Pays-Bas explored the behavior of various substituted benzyl bromides with magnesium. While this paper does not explicitly detail the synthesis of this compound, it laid important groundwork for the understanding of the reactivity of related halogenated aromatic compounds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 54-60 °C. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40400-13-3 | |

| Molecular Formula | IC₆H₄CH₂Br | |

| Molecular Weight | 296.93 g/mol | |

| Melting Point | 54-60 °C |

Early Synthetic Methodologies

The seminal work by Sloviter provided the foundational method for the preparation of this compound. The experimental protocol, adapted from the synthesis of the para-isomer, is detailed below.

Experimental Protocol: Synthesis of this compound (adapted from Sloviter, 1949)

Starting Material: 2-Iodotoluene

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator)

Solvent: Carbon Tetrachloride (CCl₄)

Procedure:

-

A solution of 2-iodotoluene in carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a light source.

-

N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a suitable light source (e.g., a sunlamp) to initiate the radical bromination.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by recrystallization or distillation.

The logical workflow for this synthesis is depicted in the following diagram:

Early Applications in Organic Synthesis

Following its discovery, this compound emerged as a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its reactivity is centered around the benzylic bromide, which is susceptible to nucleophilic substitution, and the ortho-iodo group, which can participate in various coupling reactions.

One of the early and significant applications of this compound was in the preparation of Grignard reagents. The reaction of this compound with magnesium in an ethereal solvent yields the corresponding Grignard reagent, 2-iodobenzylmagnesium bromide. This organometallic intermediate served as a versatile nucleophile for the formation of new carbon-carbon bonds.

The formation and subsequent reactions of the Grignard reagent can be visualized as follows:

In the decades following its discovery, this compound was employed in the synthesis of a variety of organic molecules, including natural product analogs and other complex structures. Its utility as a bifunctional building block, capable of undergoing sequential or orthogonal reactions at the benzylic and aromatic positions, made it a valuable tool for synthetic chemists.

This review provides a foundational understanding of the origins and initial utility of this compound. Further research into the historical literature will undoubtedly uncover more nuanced applications and contribute to a deeper appreciation of this versatile chemical entity.

Physical properties like melting and boiling point of 2-Iodobenzyl bromide.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 2-Iodobenzyl bromide (α-Bromo-2-iodotoluene), a crucial reagent in organic synthesis and drug discovery. A thorough understanding of its physical characteristics is essential for its proper handling, storage, and application in experimental settings.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow or orange powder or crystal. Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 54-60 °C | (lit.)[1] |

| 52.0 to 58.0 °C | ||

| 55 °C | (reference) | |

| 42-49 °C | (after crystallization) | |

| Boiling Point | 125 °C | at 4 mmHg[2] |

| 85-92 °C | at 0.5 mmHg | |

| Flash Point | >110 °C | closed cup |

| Molecular Weight | 296.93 g/mol | [3] |

| Molecular Formula | C₇H₆BrI | [3] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in the literature, standard laboratory procedures are employed.

Melting Point Determination:

The melting point of a crystalline solid such as this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. The varied reported melting points for this compound may be attributed to differences in sample purity.

Boiling Point Determination under Reduced Pressure:

Given that this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition, its boiling point is typically determined under reduced pressure (vacuum distillation). The compound is heated in a distillation apparatus connected to a vacuum pump. A manometer is used to measure the pressure within the system. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given reduced pressure is recorded as the boiling point.

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. One common method involves the bromination of 2-iodotoluene. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of this compound from 2-iodotoluene.

This technical guide provides essential information on the physical properties and a representative synthesis workflow for this compound, which should prove valuable for researchers and professionals in the fields of chemistry and drug development.

References

A Comprehensive Technical Guide to the Reactivity Profile of the Benzylic Bromide in 2-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide functionality in 2-iodobenzyl bromide. This bifunctional molecule serves as a versatile building block in organic synthesis, offering two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl iodide. Understanding the chemoselectivity and reactivity of the benzylic position is crucial for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines the synthesis of this compound, explores its key reactions at the benzylic carbon, and provides detailed experimental protocols and quantitative data to support further research and development.

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the bromination of the corresponding alcohol or the radical bromination of the parent toluene. The conversion of 2-iodobenzyl alcohol to this compound using a mixture of hydrobromic and sulfuric acids is a well-established method.[1]

Synthesis from 2-Iodobenzyl Alcohol

A prevalent method involves the nucleophilic substitution of the hydroxyl group in 2-iodobenzyl alcohol with a bromide ion, typically from hydrobromic acid, under acidic conditions.

Table 1: Synthesis of this compound from 2-Iodobenzyl Alcohol

| Reactants | Reagents | Conditions | Yield | Purification |

| 2-Iodobenzyl alcohol | 48% Hydrobromic acid, 98% Sulfuric acid | 150 °C, 2 hours | 84% | Fast column chromatography (silica gel, 0-20% dichloromethane/hexane)[1] |

Experimental Protocol: Synthesis from 2-Iodobenzyl Alcohol[1]

-

To a suspension of 2-iodobenzyl alcohol (0.94 g, 4.0 mmol), add 48% hydrobromic acid (10 mL) and 98% sulfuric acid (2 mL).

-

Heat the resulting suspension in an oil bath at 150 °C with stirring for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with dichloromethane (2 x 10 mL).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by fast column chromatography using a gradient elution of 0-20% dichloromethane in hexane to afford this compound (1.0 g, 84% yield) as a white solid.

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is the more reactive of the two halogenated sites. Its reactivity is characteristic of benzylic halides, which can undergo nucleophilic substitution, coupling, and radical reactions. The adjacent benzene ring plays a crucial role in stabilizing intermediates, thereby influencing the reaction pathways.

Nucleophilic Substitution Reactions

Benzylic halides are proficient substrates for both S(_N)1 and S(_N)2 reactions.[2] As a primary benzylic halide, this compound is sterically unhindered, which favors the S(_N)2 mechanism.[2] However, the benzylic position can also stabilize a carbocation intermediate through resonance, making an S(_N)1 pathway plausible under appropriate conditions (e.g., with polar protic solvents and non-basic nucleophiles).

In the S(_N)2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide leaving group.[3][4] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

The S(_N)1 pathway involves a two-step process where the bromide ion first departs, forming a resonance-stabilized benzylic carbocation. This intermediate is then attacked by a nucleophile.[3][4] This mechanism is more likely with weak nucleophiles or in polar protic solvents that can solvate the leaving group.

Figure 1: General pathways for S(_N)1 and S(_N)2 reactions at the benzylic position.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Product Type | Significance |

| Hydroxide (e.g., NaOH) | Water/THF | 2-Iodobenzyl alcohol | Regeneration of starting material for synthesis. |

| Alkoxides (e.g., NaOEt) | Ethanol | 2-Iodobenzyl ether | Synthesis of ether derivatives. |

| Cyanide (e.g., NaCN) | DMSO | 2-Iodophenylacetonitrile | Carbon chain extension, precursor to carboxylic acids. |

| Amines (e.g., R-NH₂) | Acetonitrile | N-substituted-2-iodobenzylamine | Building blocks for pharmaceuticals. |

| Azide (e.g., NaN₃) | Acetone/Water | 2-Iodobenzyl azide | Precursor for amines via reduction or for triazoles via click chemistry. |

| Thiolates (e.g., R-SNa) | DMF | 2-Iodobenzyl sulfide | Synthesis of sulfur-containing compounds. |

Coupling Reactions

While the aryl iodide is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the benzylic bromide can participate in homo-coupling reactions, often promoted by reducing metals like zinc.[5][6] These reactions proceed through an organometallic intermediate or a radical mechanism to form a new carbon-carbon bond.

Figure 2: Workflow for the homo-coupling of this compound.

Table 3: Reductive Homo-Coupling of Benzylic Halides

| Substrate Type | Metal Promoter | Medium | Product Type | Typical Yields |

| Benzylic Bromides | Zinc (Zn) | Aqueous | Dimerized Product | Moderate to Good[6] |

| Benzylic Chlorides | Zinc (Zn) | Aqueous | Dimerized Product | Lower than bromides[6] |

Radical Reactions

The C-Br bond at the benzylic position can undergo homolytic cleavage to form a 2-iodobenzyl radical. This radical is stabilized by resonance with the adjacent benzene ring, making reactions at this position favorable.[2] While the molecule is already brominated, it can act as a radical precursor in reactions initiated by light, heat, or a radical initiator.

Figure 3: Formation and resonance stabilization of the 2-iodobenzyl radical.

Influence of the Ortho-Iodo Substituent

The presence of the iodine atom at the ortho position has notable effects on the reactivity of the benzylic bromide:

-

Steric Hindrance: The large size of the iodine atom can create steric hindrance, potentially slowing down the rate of S(_N)2 reactions by impeding the backside attack of the nucleophile.

-

Electronic Effects: As a halogen, iodine is an ortho, para-directing deactivator in electrophilic aromatic substitution. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the benzylic carbon. However, this effect is generally considered minor compared to the steric and resonance effects governing the reactivity at the benzylic site.

Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable intermediate. The benzylic bromide is typically reacted first due to its higher reactivity. This allows for the introduction of a wide variety of functional groups via nucleophilic substitution. The remaining aryl iodide can then be used for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, to build molecular complexity. This sequential reactivity is a powerful strategy in the synthesis of pharmaceuticals and other advanced materials.

Safety and Handling

This compound is classified as a corrosive and hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

References

- 1. This compound | 40400-13-3 [chemicalbook.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. calibrechem.com [calibrechem.com]

- 6. scielo.br [scielo.br]

- 7. This compound | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 40400-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 2-Iodobenzyl Bromide in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Iodobenzyl bromide in palladium-catalyzed Suzuki cross-coupling reactions. This versatile building block, containing two distinct reactive sites—a benzylic bromide and an aryl iodide—offers unique opportunities for the selective synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application in the synthesis of biaryl and benzyl-aryl motifs is of paramount importance in drug discovery and development.[2][3] this compound presents an interesting substrate for this reaction due to the presence of two different carbon-halogen bonds: a C(sp³)-Br bond at the benzylic position and a C(sp²)-I bond on the aromatic ring.

The relative reactivity of these two sites is dependent on the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. Generally, the oxidative addition of a palladium(0) complex to the C-Br bond of a benzyl bromide is a facile process.[4] While aryl iodides are also highly reactive in Suzuki couplings, conditions can be optimized to favor the selective reaction at the more labile benzylic bromide position. This chemoselectivity allows for the synthesis of 2-iodo-diarylmethanes, which can serve as versatile intermediates for further functionalization at the aryl iodide position.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki cross-coupling of this compound with various arylboronic acids at the benzylic position. The data is compiled based on established protocols for Suzuki reactions of benzyl bromides.[4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90-98 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | ~80-90 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF/H₂O (10:1) | 70 | 24 | ~70-80 |

Mandatory Visualization

Selective Suzuki Cross-Coupling of this compound

Caption: Selective Suzuki coupling at the benzylic bromide of this compound.

Experimental Workflow for Suzuki Cross-Coupling

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Experimental Protocols

General Protocol for the Selective Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol is based on established methods for the Suzuki coupling of benzyl bromides and is optimized for selectivity at the benzylic position.[4]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Deionized water (1 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add degassed toluene (10 mL) and deionized water (1 mL) to the flask via syringe.

-

Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed toluene. Add the catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified 2-iodo-diarylmethane product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood and under an inert atmosphere.

-

This compound is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable. Use appropriate safety measures when heating.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Chemoselective Sonogashira Coupling of 2-Iodobenzyl Bromide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] This document provides a detailed protocol for the chemoselective Sonogashira coupling of 2-iodobenzyl bromide with terminal alkynes. The protocol is designed to selectively couple the alkyne to the aryl iodide position, leaving the benzyl bromide moiety intact for further functionalization. This chemoselectivity is achieved by exploiting the higher reactivity of the C(sp²)-I bond compared to the C(sp³)-Br bond under controlled reaction conditions.[2]

Principle of Chemoselectivity

The successful chemoselective Sonogashira coupling of this compound hinges on the differential reactivity of the two halogenated sites. The general reactivity trend for halides in Sonogashira coupling is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[2] This established trend indicates that the oxidative addition of the palladium(0) catalyst to the aryl iodide bond is significantly faster than its addition to the alkyl bromide bond. By carefully controlling the reaction temperature and choice of catalyst, selective coupling at the more reactive aryl iodide site can be achieved.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration of the limiting reagent) followed by the amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required, but higher temperatures should be avoided to minimize potential side reactions involving the benzyl bromide.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the chemoselective Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and actual yields may vary depending on the specific alkyne and reaction scale.

Table 1: Reaction Conditions for Chemoselective Sonogashira Coupling of this compound

| Parameter | Condition |

| Substrate | This compound (1.0 equiv) |

| Alkyne | Terminal Alkyne (1.2 equiv) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Copper Co-catalyst | CuI (4 mol%) |

| Base | Triethylamine (2.5 equiv) |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

Table 2: Representative Yields with Different Terminal Alkynes

| Entry | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)benzyl bromide | 85-95 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)benzyl bromide | 80-90 |

| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)benzyl bromide | 90-98 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-(Bromomethyl)phenyl)-2-methylbut-3-yn-2-ol | 75-85 |

Mandatory Visualizations

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Workflow:

Caption: Experimental workflow for the Sonogashira coupling protocol.

Proposed Catalytic Cycle:

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Troubleshooting and Side Reactions

-

Low Yield: If the reaction is sluggish, ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. A slight increase in temperature (to 40-50 °C) or the use of a more polar solvent like DMF might improve the yield.

-

Side Reactions: The primary potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen and the copper catalyst. Deoxygenating the solvent and maintaining an inert atmosphere can minimize this. At higher temperatures, there is a risk of reaction at the benzyl bromide position. If this is observed, the reaction temperature should be lowered. Another potential side reaction is the reduction of the benzyl bromide, which can be minimized by using purified reagents and maintaining stoichiometric control.

-

Purification Challenges: The polarity of the product will be similar to the starting material, which can make chromatographic separation challenging. Careful selection of the eluent system and potentially using a high-resolution chromatography technique may be necessary.

By following this protocol, researchers can effectively perform the chemoselective Sonogashira coupling of this compound, providing a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols: 2-Iodobenzyl Bromide as an Alkylating Agent for Amines and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzyl bromide is a versatile bifunctional reagent utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure incorporates a reactive benzyl bromide moiety, an excellent electrophile for nucleophilic substitution, and an iodo-substituted aromatic ring, which serves as a handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This dual reactivity makes it a valuable building block for the synthesis of complex molecular architectures and diverse compound libraries.

These application notes provide detailed protocols and quantitative data for the use of this compound as an alkylating agent for the N-alkylation of amines and the O-alkylation of phenols.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound proceeds via a standard SN2 mechanism to afford the corresponding secondary and tertiary amines, respectively. These products are valuable intermediates, as the 2-iodobenzyl group can be further functionalized. A common challenge in the N-alkylation of primary amines is the potential for overalkylation to form the tertiary amine. The choice of reaction conditions, stoichiometry, and base is crucial to achieving high selectivity for the desired mono-alkylated product.

General Reaction Scheme:

Quantitative Data for N-Alkylation

While specific data for a wide range of amines with this compound is not extensively documented in single sources, analogous reactions with substituted benzyl bromides and anilines provide representative data. The following table summarizes typical yields for the N-alkylation of various anilines.

| Amine Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodoaniline | N-(2-Iodobenzyl)-2-iodoaniline | K₂CO₃ | Acetonitrile | 80 | 12 | 60-75 | [1] |

| Aniline | N-Benzylaniline | Triethylamine | DMF | 20-25 | 8 | 76 | [2] |

| 4-Bromoaniline | N-Benzyl-4-bromoaniline | - | - | - | - | (Mainly CBZ product) | [3] |

| 4-Iodoaniline | N-Benzyl-4-iodoaniline | - | - | - | - | (Mainly CBZ product) | [3] |

Note: The reaction of anilines with benzyl chloroformate can sometimes yield N-benzylated products, and the selectivity is influenced by substituents on the aniline ring.

Experimental Protocol: N-Alkylation of 2-Iodoaniline (Direct Alkylation)

This protocol describes the direct N-alkylation of 2-iodoaniline with an alkyl halide, a method that can be adapted for this compound.[1]

Materials:

-

2-Iodoaniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-iodoaniline (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the suspension.

-

Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2-iodobenzyl)-2-iodoaniline.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a facile and high-yielding transformation that follows the Williamson ether synthesis mechanism. The reaction typically proceeds in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The resulting 2-iodobenzyl ethers are stable intermediates for further synthetic manipulations.

General Reaction Scheme:

Quantitative Data for O-Alkylation of Hydroxybenzaldehydes

The following data for the O-alkylation of various hydroxybenzaldehydes with this compound demonstrates the efficiency of this transformation.

| Phenol Substrate | Product | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Hydroxybenzaldehyde | 2-((2-Iodobenzyl)oxy)benzaldehyde | K₂CO₃, KI | Acetone | Reflux | 3 | 92 | [4][5] |

| 3-Hydroxybenzaldehyde | 3-((2-Iodobenzyl)oxy)benzaldehyde | K₂CO₃, KI | Acetone | Reflux | 3 | 98 | [4][5] |